molecular formula C21H25BrN2O4 B247722 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine

Cat. No. B247722
M. Wt: 449.3 g/mol
InChI Key: YQCBMTCKIPSQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine, also known as BDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP is a piperazine-based compound that has been synthesized through a multistep process.

Mechanism of Action

1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been found to exert its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to modulate the activity of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been studied for its potential effects on the central nervous system, and it has been found to modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has several advantages for lab experiments, including its high purity and yield. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been found to exhibit potent anti-cancer and anti-inflammatory activity, which makes it a promising compound for further research. However, there are some limitations to using 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine. One potential area of research is the development of 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine-based drugs for the treatment of cancer and inflammation. Another area of research is the potential use of 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine and its potential advantages and limitations for lab experiments.
Conclusion
1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been synthesized through a multistep process and has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been found to exhibit potent anti-cancer and anti-inflammatory activity and has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves a multistep process that starts with the reaction of 3-bromo-4-methoxybenzyl chloride with piperazine. This reaction leads to the formation of 3-bromo-4-methoxybenzylpiperazine, which is then reacted with 2,3-dimethoxybenzoyl chloride to produce 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine. The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been optimized to yield high purity and yield.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 1-(3-Bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H25BrN2O4/c1-26-18-8-7-15(13-17(18)22)14-23-9-11-24(12-10-23)21(25)16-5-4-6-19(27-2)20(16)28-3/h4-8,13H,9-12,14H2,1-3H3

InChI Key

YQCBMTCKIPSQDA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)Br

Origin of Product

United States

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